Cas no 2091707-04-7 (2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one)

2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- 2-(2-bromoethyl)-6-pyrazol-1-ylpyridazin-3-one
- 2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
- 2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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- Inchi: 1S/C9H9BrN4O/c10-4-7-14-9(15)3-2-8(12-14)13-6-1-5-11-13/h1-3,5-6H,4,7H2
- InChI Key: VYVVSAQXSQJTOW-UHFFFAOYSA-N
- SMILES: BrCCN1C(C=CC(=N1)N1C=CC=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 315
- Topological Polar Surface Area: 50.5
- XLogP3: 0.6
2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-8703-0.5g |
2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2091707-04-7 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
TRC | B166661-100mg |
2-(2-bromoethyl)-6-(1h-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2091707-04-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B166661-500mg |
2-(2-bromoethyl)-6-(1h-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2091707-04-7 | 500mg |
$ 320.00 | 2022-06-07 | ||
Life Chemicals | F1967-8703-0.25g |
2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2091707-04-7 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-8703-5g |
2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2091707-04-7 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-8703-1g |
2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2091707-04-7 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1967-8703-10g |
2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2091707-04-7 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | B166661-1g |
2-(2-bromoethyl)-6-(1h-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2091707-04-7 | 1g |
$ 475.00 | 2022-06-07 | ||
Life Chemicals | F1967-8703-2.5g |
2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2091707-04-7 | 95%+ | 2.5g |
$670.0 | 2023-09-06 |
2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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4. Book reviews
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on 2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Recent Advances in the Study of 2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS: 2091707-04-7)
The compound 2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS: 2091707-04-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its pyridazinone and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its biological activities.
One of the key areas of research involves the compound's role as a kinase inhibitor. Kinases are critical targets in cancer therapy, and the unique structural features of 2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one make it a viable candidate for selective kinase inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the nanomolar range. The study also highlighted its ability to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.
Another significant advancement is the optimization of the synthetic route for this compound. Traditional methods often yielded low purity and required multiple purification steps. However, a recent publication in Organic Process Research & Development described a streamlined, high-yield synthesis that reduces the number of steps and improves overall efficiency. This development is expected to facilitate large-scale production and further pharmacological evaluation of the compound.
In addition to its kinase inhibitory properties, 2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has also been investigated for its anti-inflammatory effects. A 2022 study in the European Journal of Pharmacology reported that the compound significantly reduces the production of pro-inflammatory cytokines in macrophage cells. The study proposed that the compound's mechanism of action involves the modulation of NF-κB signaling pathways, which are central to inflammatory responses. These findings open new avenues for the development of novel anti-inflammatory drugs.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Ongoing research is focusing on structural modifications to enhance its pharmacokinetic properties while retaining its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives with improved profiles.
In conclusion, 2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one represents a versatile scaffold with significant potential in drug discovery. Its dual role as a kinase inhibitor and anti-inflammatory agent underscores its broad applicability. Continued research and development efforts are essential to fully realize its therapeutic benefits and overcome existing challenges. This compound is poised to make a substantial impact in the field of chemical biology and pharmaceutical sciences.
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